molecular formula C16H11F2NO B3031387 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde CAS No. 301822-68-4

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

Cat. No. B3031387
CAS RN: 301822-68-4
M. Wt: 271.26 g/mol
InChI Key: DCGPWKQMOHZUIE-UHFFFAOYSA-N
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Description

The compound 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is a derivative of 1H-indole-3-carbaldehyde, which is a core structure in various chemical and pharmacological studies. The indole moiety is a prevalent scaffold in many natural products and active pharmaceutical ingredients. The presence of the difluorobenzyl group may influence the electronic properties and reactivity of the molecule, potentially leading to unique biological activities.

Synthesis Analysis

While the specific synthesis of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde is not detailed in the provided papers, similar compounds have been synthesized using various methods. For instance, 1H-indole-3-carbaldehyde has been synthesized and investigated using spectroscopic techniques . Another related compound, 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, was synthesized using the Vilsmeier-Haack reagent . This suggests that the Vilsmeier-Haack reagent could potentially be used in the synthesis of 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde as well.

Molecular Structure Analysis

The molecular structure of 1H-indole-3-carbaldehyde has been optimized using computational methods, and its vibrational modes have been studied . The dihedral angle between the indole and the phenyl ring systems in a related compound, 1-(4-methoxybenzyl)-1H-indole-3-carbaldehyde, was found to be 70.18°, which could be similar in the difluorobenzyl derivative . These studies provide insights into the conformation and electronic distribution of the indole carbaldehyde derivatives.

Chemical Reactions Analysis

The reactivity of indole carbaldehyde derivatives can be inferred from the synthesis of related compounds. For example, 1-vinylpyrrole-2-carbaldehydes were synthesized from their 1-vinyl derivatives by a modified Vilsmeier-Haack reaction, which indicates the potential reactivity of the aldehyde group in such compounds . The Vilsmeier-Haack reaction is a formylation reaction that could be applicable to the synthesis of various aldehyde derivatives, including 1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-indole-3-carbaldehyde have been studied using various spectroscopic techniques, including NMR, FT-Raman, FT-IR, and UV-Visible spectroscopy . The electronic properties were analyzed using TDDFT and PCM solvent models, and the results were compared with experimental data. The HOMO/LUMO energy gap indicates charge transfer within the molecule, which is crucial for understanding its reactivity and potential biological activity. The molecular electrostatic potential (MEP) analysis shows the reactive sites of the molecule, which could be similar in the difluorobenzyl derivative.

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. Many indole derivatives have biological activity and are used in medicinal chemistry .

properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2NO/c17-13-5-11(6-14(18)7-13)8-19-9-12(10-20)15-3-1-2-4-16(15)19/h1-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGPWKQMOHZUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC3=CC(=CC(=C3)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381742
Record name 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Difluorobenzyl)-1H-indole-3-carbaldehyde

CAS RN

301822-68-4
Record name 1-(3,5-DIFLUOROBENZYL)-1H-INDOLE-3-CARBALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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